molecular formula C6H12N4O B12821253 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole

2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole

Cat. No.: B12821253
M. Wt: 156.19 g/mol
InChI Key: MUYLBFAEPMZZBK-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted ketones or aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce amino-imidazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazono group and methoxy substitution make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

(E)-(4-methoxy-1,3-dimethylimidazol-2-ylidene)hydrazine

InChI

InChI=1S/C6H12N4O/c1-9-4-5(11-3)10(2)6(9)8-7/h4H,7H2,1-3H3/b8-6+

InChI Key

MUYLBFAEPMZZBK-SOFGYWHQSA-N

Isomeric SMILES

CN\1C=C(N(/C1=N/N)C)OC

Canonical SMILES

CN1C=C(N(C1=NN)C)OC

Origin of Product

United States

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